4-(3,4-dihydroquinolin-1(2H)-yl)-6-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-1,3,5-triazin-2-amine
Description
4-(3,4-Dihydroquinolin-1(2H)-yl)-6-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-1,3,5-triazin-2-amine (C₂₀H₁₉N₉S, molecular weight 417.5 g/mol) is a structurally complex molecule integrating three pharmacologically significant moieties: a 1,3,5-triazine core, a 3,4-dihydroquinoline group, and a tetrazole-thioether substituent . The triazine core is a versatile scaffold known for its role in medicinal chemistry, particularly in kinase inhibition and antineoplastic applications. The quinoline moiety contributes to π-π stacking interactions with biological targets, while the tetrazole group enhances metabolic stability and hydrogen-bonding capacity .
Properties
IUPAC Name |
4-(3,4-dihydro-2H-quinolin-1-yl)-6-[(1-phenyltetrazol-5-yl)sulfanylmethyl]-1,3,5-triazin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N9S/c21-18-22-17(13-30-20-25-26-27-29(20)15-9-2-1-3-10-15)23-19(24-18)28-12-6-8-14-7-4-5-11-16(14)28/h1-5,7,9-11H,6,8,12-13H2,(H2,21,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAJDVWYSJLVRQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C3=NC(=NC(=N3)N)CSC4=NN=NN4C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N9S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-dihydroquinolin-1(2H)-yl)-6-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-1,3,5-triazin-2-amine typically involves multi-step organic reactions. The quinoline moiety can be synthesized through the Skraup synthesis, while the tetrazole ring can be formed via cycloaddition reactions involving azides and nitriles. The triazine ring is often synthesized through nucleophilic substitution reactions involving cyanuric chloride.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimizing reaction conditions to maximize yield and purity. This may include the use of high-throughput screening techniques to identify the best catalysts, solvents, and temperatures for each step of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the quinoline moiety.
Reduction: Reduction reactions could target the triazine ring or the tetrazole moiety.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride may be used.
Substitution: Reagents such as halides or organometallic compounds can facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce dihydro derivatives.
Scientific Research Applications
The compound 4-(3,4-dihydroquinolin-1(2H)-yl)-6-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-1,3,5-triazin-2-amine is a complex organic molecule with significant potential in various scientific applications, particularly in medicinal chemistry and pharmacology. This article explores its synthesis, properties, and diverse applications based on recent research findings.
Structure and Composition
The molecular formula of the compound is , with a molecular weight of approximately 342.43 g/mol. The structure features a triazine ring, a quinoline moiety, and a phenyl-tetrazole group, which contribute to its biological activity.
Medicinal Chemistry
The compound exhibits promising antimicrobial properties. Research indicates that derivatives of quinoline and tetrazole are known for their antibacterial and antifungal activities. For instance, studies have shown that similar compounds can inhibit the growth of pathogens such as Staphylococcus aureus and Candida albicans.
Anticancer Activity
Recent investigations have highlighted the potential of this compound in anticancer therapy . Compounds containing triazine and quinoline structures have been reported to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of cell cycle progression and apoptosis pathways.
Anti-inflammatory Effects
The anti-inflammatory properties of quinoline derivatives suggest that this compound may also serve as an effective anti-inflammatory agent . Studies have indicated that similar compounds can reduce inflammation markers in vitro and in vivo, making them candidates for treating inflammatory diseases.
Neurological Applications
There is emerging evidence supporting the use of this compound in neurological disorders . Compounds with similar structures have been studied for their neuroprotective effects against neurodegenerative diseases like Alzheimer's and Parkinson's disease, potentially through mechanisms involving oxidative stress reduction.
Agricultural Chemistry
The compound's properties may extend to agricultural applications , particularly as a pesticide or herbicide. Research into related chemical classes has shown effectiveness against various pests and weeds, suggesting a potential role for this compound in sustainable agriculture.
Case Study 1: Antimicrobial Efficacy
A study published in MDPI examined the antimicrobial activity of related quinoline derivatives against a panel of bacterial strains. The results demonstrated significant inhibition zones, indicating that the structural features present in these compounds contribute to their effectiveness as antimicrobial agents .
Case Study 2: Anticancer Properties
In another investigation, researchers synthesized several triazine derivatives similar to our compound and tested them against human cancer cell lines. The findings revealed that specific substitutions on the triazine ring enhanced cytotoxicity, suggesting that modifications could optimize therapeutic efficacy .
Case Study 3: Anti-inflammatory Mechanisms
Research focusing on the anti-inflammatory effects of quinoline derivatives showed that these compounds could significantly lower levels of pro-inflammatory cytokines in cell culture models. This study supports further exploration into the therapeutic potential of our compound for treating chronic inflammatory conditions .
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction pathways, metabolic pathways, or other cellular processes.
Comparison with Similar Compounds
Table 1: Structural Comparison of Triazine-Based Derivatives
Key Observations :
- The target compound distinguishes itself via the tetrazole-thioether group , which is absent in other triazine derivatives. This group likely improves metabolic stability and metal-binding capacity compared to halogen or alkoxy substituents .
- Compared to 9{6,17}, the absence of methoxy groups in the target may reduce solubility but increase membrane permeability .
Key Observations :
- The target’s tetrazole group may confer unique interactions with metal ions (e.g., zinc in enzyme active sites), a feature absent in oxadiazole or thiazole-containing analogs .
- Triazine derivatives with dihydroquinoline/dihydroisoquinoline (e.g., 9{6,17}, target compound) show superior antineoplastic activity compared to indoline or fluorophenyl variants .
Biological Activity
The compound 4-(3,4-dihydroquinolin-1(2H)-yl)-6-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-1,3,5-triazin-2-amine is a hybrid molecule that combines features from various pharmacologically active scaffolds. The biological activity of this compound is of significant interest due to its potential therapeutic applications in treating various diseases, particularly cancer and infections.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 305.33 g/mol. The structure incorporates a dihydroquinoline moiety, a tetrazole group, and a triazinamine framework, which are known for their diverse biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds containing quinoline and tetrazole derivatives. For instance, derivatives similar to the target compound have shown significant cytotoxic effects against various cancer cell lines, including:
- MCF-7 (breast cancer)
- HepG2 (liver cancer)
- CCRF-CEM (leukemia)
In vitro assays have demonstrated that modifications in the structure can enhance anticancer activity. For example, compounds with a tetrazole moiety have exhibited improved inhibition of cell proliferation compared to their non-tetrazole counterparts .
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | MCF-7 | 19.76 | |
| Compound B | CCRF-CEM | 25.00 | |
| Target Compound | HepG2 | TBD | Current Study |
Antibacterial and Antifungal Activity
The inclusion of the tetrazole group has been associated with enhanced antibacterial and antifungal properties. Compounds similar to the target compound have shown effectiveness against pathogens such as:
- Escherichia coli
- Staphylococcus aureus
- Candida albicans
The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
The biological activity can be attributed to multiple mechanisms:
- Enzyme Inhibition : Many derivatives act as inhibitors of key enzymes involved in cancer progression and microbial resistance.
- Cell Cycle Arrest : Certain compounds induce cell cycle arrest in cancer cells, leading to apoptosis.
- Reactive Oxygen Species (ROS) Generation : Some studies indicate that these compounds can increase ROS levels in cells, contributing to their cytotoxic effects .
Study 1: Synthesis and Evaluation of Analogous Compounds
A series of compounds structurally related to the target compound were synthesized and evaluated for their biological activities. The study found that those with a tetrazole moiety showed significantly higher cytotoxicity against MCF-7 cells compared to controls .
Study 2: Structure-Activity Relationship (SAR)
Research focused on the SAR of quinoline derivatives revealed that specific substitutions on the quinoline ring could enhance both anticancer and antibacterial activities. The presence of electron-withdrawing groups was particularly beneficial .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?
- Methodology :
- One-pot synthesis : Adapt protocols from triazine derivatives by cotrimerizing nitriles with guanidine derivatives under solvent-free conditions. This minimizes byproducts and improves yield .
- Stepwise assembly : Use reflux conditions with ethanol (12–24 hours) to cyclize intermediates, as demonstrated in pyrazoline-triazine hybrids. Monitor reaction progress via TLC/HPLC .
- Functionalization : Introduce the tetrazole-thioether moiety via nucleophilic substitution, optimizing temperature (60–80°C) and base (e.g., K₂CO₃) to enhance sulfur reactivity .
Q. How should researchers characterize the molecular structure and purity of this compound?
- Methodology :
- Spectroscopy : Use ¹H/¹³C NMR to confirm substituent positions (e.g., dihydroquinoline protons at δ 2.8–3.5 ppm, triazine carbons at ~165 ppm) . IR can validate sulfanyl (C-S, ~650 cm⁻¹) and amine (N-H, ~3400 cm⁻¹) groups.
- Chromatography : Employ reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection (λ = 254 nm) to assess purity (>95%) .
- Crystallography : If crystalline, perform X-ray diffraction to resolve stereochemistry and confirm the triazine-tetrazole spatial arrangement .
Advanced Research Questions
Q. What strategies are effective in analyzing structure-activity relationships (SAR) for triazine derivatives targeting biological pathways?
- Methodology :
- Bioisosteric replacement : Compare tetrazole-thioether analogs with sulfonamide or morpholine variants to assess impact on membrane permeability and target binding .
- Pharmacophore mapping : Use docking simulations (AutoDock Vina) to identify critical interactions (e.g., hydrogen bonds with triazine N-atoms, π-π stacking with tetrazole) .
- In vitro assays : Test against enzyme targets (e.g., kinases, microbial proteases) under standardized conditions (IC₅₀, MIC) to correlate substituent electronegativity (fluorine vs. chlorine) with potency .
Q. How can computational methods predict interactions between this compound and biological targets?
- Methodology :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO) to predict reactivity sites. The triazine core typically shows high electron deficiency, favoring nucleophilic attack .
- Molecular Dynamics (MD) : Simulate binding stability in lipid bilayers or protein active sites (e.g., 100 ns simulations in GROMACS) to evaluate tetrazole flexibility and hydrophobic interactions .
- ADMET prediction : Use SwissADME to estimate logP (~3.5), BBB permeability, and CYP450 inhibition, guiding toxicity studies .
Q. What methodologies address contradictions in biological activity data across studies for triazine-based compounds?
- Methodology :
- Assay standardization : Replicate conflicting studies using identical cell lines (e.g., HEK293 vs. HepG2) and nutrient conditions to isolate variable effects .
- Metabolite profiling : Perform LC-MS to identify degradation products (e.g., triazine ring opening) that may explain reduced activity in certain media .
- Orthogonal validation : Confirm antimicrobial claims with both broth microdilution (CLSI guidelines) and time-kill assays, correlating results with log reduction values .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
